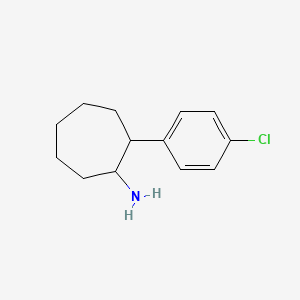
2-(4-Chlorophenyl)cycloheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)cycloheptan-1-amine: cycloheptamine , is an organic compound with the following chemical structure:
C13H18ClN
It consists of a cycloheptane ring (a seven-membered carbon ring) with a chlorine-substituted phenyl group attached. The compound is a white crystalline solid and is typically encountered as its hydrochloride salt, This compound hydrochloride .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of cycloheptamine. One common method involves the reduction of 4-chlorocycloheptanone using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds as follows:
4-chlorocycloheptanone+LiAlH4→this compound
Industrial Production:: Industrial production methods may vary, but the reduction of 4-chlorocycloheptanone remains a key step. Optimization of reaction conditions and purification processes ensures high yields and purity.
Análisis De Reacciones Químicas
Reactions:: Cycloheptamine can undergo various chemical reactions, including:
Reduction: Reduction of the ketone group to form the amine.
Substitution: Substitution reactions at the phenyl ring.
Oxidation: Oxidation of the amine group to form an imine or other derivatives.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous solvent.
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides).
Oxidation: Oxidizing agents (e.g., chromic acid, potassium permanganate).
Major Products:: The major product is 2-(4-chlorophenyl)cycloheptan-1-amine itself.
Aplicaciones Científicas De Investigación
Cycloheptamine finds applications in:
Medicine: It has been investigated for its potential as an antidepressant and analgesic.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of other compounds.
Mecanismo De Acción
The exact mechanism of cycloheptamine’s effects is not fully understood. It likely involves interactions with neurotransmitter systems, receptors, or enzymes. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Cycloheptamine is unique due to its seven-membered ring structure and the chlorine-substituted phenyl group. Similar compounds include cyclohexamine and cyclopentamine .
Propiedades
Fórmula molecular |
C13H18ClN |
|---|---|
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)cycloheptan-1-amine |
InChI |
InChI=1S/C13H18ClN/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12-13H,1-5,15H2 |
Clave InChI |
INHJKJSVIIXHQH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(CC1)N)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


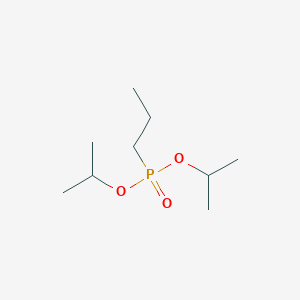
![1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene](/img/structure/B12095878.png)
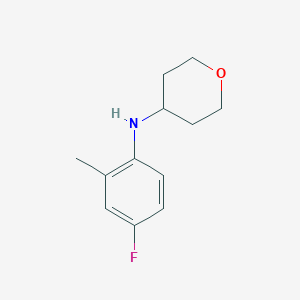

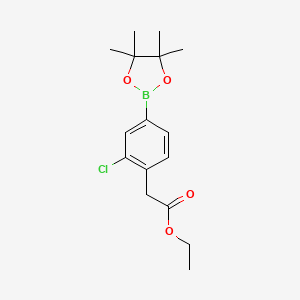
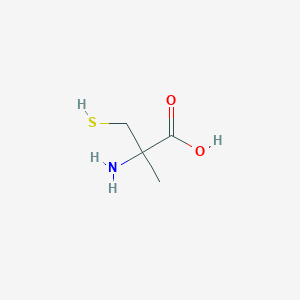
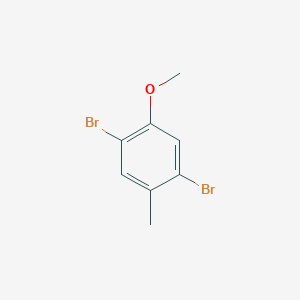
![Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095905.png)
![[7-(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12095906.png)


![4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12095955.png)
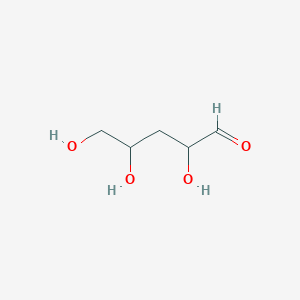
![Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)-](/img/structure/B12095965.png)
